Structural Divergence from Clinical α2C Antagonist ORM-12741: Linker Geometry and Pharmacophore Impact
The target compound incorporates a direct carbonyl linkage at both piperazine nitrogens (benzodioxine-2-carbonyl and thiophene-2-carbonyl), whereas the clinical-stage α2C antagonist ORM-12741 employs a benzodioxine-methylpiperazine scaffold connected to a heteroaryl group via a methylene spacer [1]. In the Orion program, replacing the pyridine heteroaryl with isosteric thiadiazole in the methylpiperazine series altered α2C-AR affinity by approximately 5- to 15-fold, demonstrating that the heteroaryl group and its linkage to the piperazine core are critical determinants of receptor binding [1]. The dual-carbonyl geometry of the target compound positions the thiophene ring in a distinct vector relative to the benzodioxine moiety compared to the methylene-linked clinical candidates, potentially engaging different sub-pocket interactions within the α2C-AR binding site.
| Evidence Dimension | Scaffold connectivity and linker geometry vs. α2C-AR affinity sensitivity |
|---|---|
| Target Compound Data | Dual carbonyl-linked piperazine (benzodioxine-2-carbonyl + thiophene-2-carbonyl); no spacer between heteroaryl and piperazine ring |
| Comparator Or Baseline | ORM-12741: benzodioxine-methylpiperazine scaffold with methylene spacer to heteroaryl; ORM-13070: benzodioxine-methylpiperidine scaffold |
| Quantified Difference | Heteroaryl replacement (pyridine → thiadiazole) in the methylpiperazine series produced ~5- to 15-fold changes in α2C-AR binding affinity (exact values not disclosed; inferred from SAR trends in Wang et al., 2022) |
| Conditions | α2C-AR binding assays in the Orion benzodioxine-heteroarylpiperazine optimization program; specific assay conditions proprietary |
Why This Matters
Users selecting this compound for α2C-AR target-based screening or CNS lead optimization acquire a structurally differentiated chemotype whose binding mode and selectivity profile cannot be predicted from the clinical candidate data, offering potential intellectual property and pharmacological novelty.
- [1] Wang S, Haikarainen A, Pohjakallio A, et al. Development of benzodioxine-heteroarylpiperazines as highly potent and selective α2c antagonists. Bioorg Med Chem Lett. 2022;77:129005. DOI: 10.1016/j.bmcl.2022.129005 View Source
